Cas no 1804285-52-6 (Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate)

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate is a specialized ester compound featuring both chloro and ethoxy functional groups, making it a valuable intermediate in organic synthesis. Its structure combines a benzoate core with a 2-chloropropanoyl substituent, offering reactivity for further derivatization, particularly in pharmaceutical and agrochemical applications. The ethoxy group enhances solubility in organic solvents, facilitating purification and downstream reactions. The presence of the chloropropanoyl moiety provides a versatile handle for nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in constructing complex molecules requiring controlled functional group manipulation. Its stability under standard storage conditions ensures reliable performance in synthetic workflows.
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate structure
1804285-52-6 structure
Product name:Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
CAS No:1804285-52-6
MF:C14H17ClO4
Molecular Weight:284.735383749008
CID:4957657

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
    • インチ: 1S/C14H17ClO4/c1-4-18-12-8-10(14(17)19-5-2)6-7-11(12)13(16)9(3)15/h6-9H,4-5H2,1-3H3
    • InChIKey: BJAIQUIZQMNAQW-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1OCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 319
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 52.6

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015005227-250mg
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
1804285-52-6 97%
250mg
470.40 USD 2021-06-21
Alichem
A015005227-1g
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
1804285-52-6 97%
1g
1,445.30 USD 2021-06-21
Alichem
A015005227-500mg
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
1804285-52-6 97%
500mg
806.85 USD 2021-06-21

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 関連文献

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoateに関する追加情報

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate (CAS No. 1804285-52-6): A Comprehensive Overview

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate, identified by its CAS number 1804285-52-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and material science. The compound's molecular structure, featuring a benzoate core modified with ethoxy and chloropropanoyl substituents, positions it as a versatile intermediate in the synthesis of more complex molecules.

The< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate molecule consists of a benzene ring substituted at the 3-position with an ethoxy group and at the 4-position with a chloropropanoyl moiety. This specific arrangement of functional groups contributes to its reactivity and makes it a valuable building block for further chemical modifications. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various synthetic pathways, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates.

Recent advancements in synthetic methodologies have highlighted the utility of< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate in the preparation of bioactive molecules. For instance, studies have demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The chloropropanoyl group, in particular, serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones with precision.

In the realm of medicinal chemistry, the< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate derivative has been explored for its potential to act as a scaffold for drug discovery. Its structural features are reminiscent of known bioactive molecules, suggesting that it may serve as a lead compound or intermediate in the development of new treatments for various diseases. Researchers have leveraged its reactivity to design analogs with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.

The< strong>CAS No. 1804285-52-6 registry number ensures that this compound is well-documented and accessible for research purposes. Its characterization through spectroscopic techniques such as NMR, IR, and mass spectrometry has provided valuable insights into its structural integrity and purity. These analytical data are crucial for ensuring that researchers can reproducibly utilize< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate in their experiments without encountering impurities or inconsistencies.

One notable application of< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate is in the synthesis of advanced materials, where its ester linkage can be exploited to create polymers or coatings with specific functionalities. The benzoate moiety, known for its stability and hydrophobicity, contributes to the material's overall properties, making it suitable for applications in coatings, adhesives, or even biodegradable polymers.

The pharmaceutical industry has also shown interest in< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate due to its potential as a starting material for more complex drug candidates. By incorporating this compound into multi-step synthetic routes, chemists can efficiently construct molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects, aligning with ongoing efforts to develop safer and more effective alternatives to existing medications.

The< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate CAS number serves as a critical identifier for regulatory purposes, ensuring compliance with international standards for chemical nomenclature and classification. This standardized naming convention facilitates communication among researchers worldwide and aids in database searches, making it easier to access relevant literature and experimental data.

In conclusion,< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate (CAS No. 1804285-52-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue